Application Summary: “2,6-Dimethyl-4-(trifluoromethyl)aniline” is a chemical compound that has been used in the synthesis of various pharmaceutical drugs . Specifically, it has been used in the creation of drugs that contain the trifluoromethyl (TFM, -CF3) group .
Methods of Application: The specific methods of application can vary depending on the drug being synthesized. One example provided involves the reaction of “2,6-dimethyl-4-(trifluoromethyl)aniline” with other compounds to create a specific drug molecule .
Results or Outcomes: The results of these syntheses are new drug molecules that contain the trifluoromethyl group. These drugs have been approved by the FDA and have been found to exhibit numerous pharmacological activities .
Application Summary: “2,6-Dimethyl-4-(trifluoromethyl)aniline” can be used in the synthesis of 2-anilinopyrimidines . These compounds have been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .
Methods of Application: The synthesis involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
Results or Outcomes: The results reported demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating . The 2-anilinopyrimidines described are of potential bioactivity .
2,6-Dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula and a molecular weight of 201.18 g/mol. This compound features a trifluoromethyl group and two methyl groups attached to an aniline structure, making it a member of the substituted aniline family. The presence of the trifluoromethyl group is significant, as it imparts unique chemical properties, including increased lipophilicity and potential biological activity.
There is no current information available on the specific mechanism of action of 2,6-Dimethyl-4-(trifluoromethyl)aniline.
The synthesis of 2,6-Dimethyl-4-(trifluoromethyl)aniline can be achieved through several methods:
These methods typically require careful control of reaction conditions such as temperature and pressure to optimize yield and purity.
2,6-Dimethyl-4-(trifluoromethyl)aniline has several applications:
Several compounds share structural similarities with 2,6-Dimethyl-4-(trifluoromethyl)aniline. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2,6-Dichloro-4-(trifluoromethyl)aniline | Two chlorine atoms instead of methyl groups | Higher reactivity due to electronegative chlorine |
N,N-Dimethyl-4-(trifluoromethyl)aniline | Dimethyl substitution on nitrogen | Different electronic properties |
2-Methyl-4-(trifluoromethyl)aniline | Single methyl substitution at position 2 | Less steric hindrance compared to dimethyl |
These comparisons illustrate that while these compounds share certain features, 2,6-Dimethyl-4-(trifluoromethyl)aniline's specific arrangement of functional groups contributes to its distinct chemical behavior and potential applications.